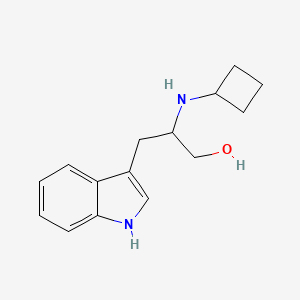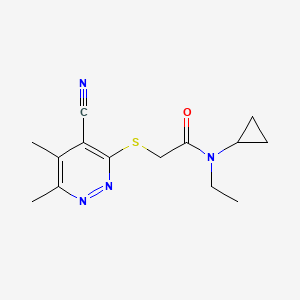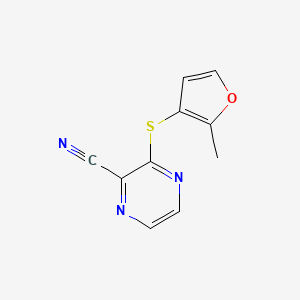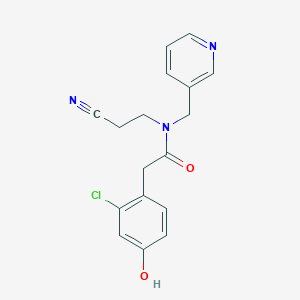![molecular formula C17H19NO3 B7647764 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide, also known as HM74A agonist, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamides, which are known for their ability to interact with specific receptors in the body. In
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide involves the activation of the this compound receptor. This receptor is coupled to the Gαi protein, which leads to the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways that are involved in the regulation of inflammation, metabolism, and immune function.
Biochemical and Physiological Effects
The activation of the this compound receptor by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-obesity effects by increasing the expression of genes involved in adipocyte differentiation and lipid metabolism. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide is its specificity for the this compound receptor. This allows researchers to study the effects of this compound activation without the interference of other receptors. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the study of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-obesity and anti-diabetic agent. Additionally, further studies are needed to explore the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide involves the reaction of 2-methoxyphenylpropylamine with 3,4-dihydroxybenzoyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 156-158°C.
Applications De Recherche Scientifique
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide has been studied extensively for its potential therapeutic applications. It is known to interact with the this compound receptor, which is found in various tissues such as adipose tissue, immune cells, and the gastrointestinal tract. The activation of this receptor has been shown to have anti-inflammatory, anti-obesity, and anti-diabetic effects.
Propriétés
IUPAC Name |
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(15-8-3-4-9-16(15)21-2)11-18-17(20)13-6-5-7-14(19)10-13/h3-10,12,19H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXTGHMILVCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)



![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)

